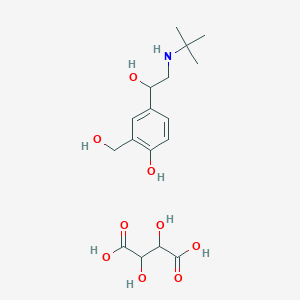
(R)-4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol (2R,3R)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levalbuterol tartrate, also known as levosalbutamol tartrate, is a short-acting β2 adrenergic receptor agonist. It is primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound is the ®-enantiomer of albuterol, which means it is a more selective and potentially safer option compared to its racemic mixture counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levalbuterol tartrate can be synthesized through a multi-step process. The synthesis involves the resolution of racemic albuterol into its enantiomers, followed by the formation of the tartrate salt. The key steps include:
Resolution of Racemic Albuterol: This step separates the ®- and (S)-enantiomers of albuterol.
Formation of Levalbuterol Tartrate: The ®-enantiomer is reacted with tartaric acid to form levalbuterol tartrate.
Industrial Production Methods
Industrial production of levalbuterol tartrate involves similar steps but on a larger scale. The process is optimized for high yield and purity, ensuring the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Levalbuterol tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Although less common, reduction reactions can also take place.
Substitution: Levalbuterol tartrate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Strong nucleophiles such as sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Levalbuterol tartrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of β2 adrenergic receptor agonists.
Biology: Research focuses on its effects on cellular signaling pathways and receptor interactions.
Medicine: Clinical studies investigate its efficacy and safety in treating asthma and COPD.
Industry: It is used in the development of inhalation therapies and other pharmaceutical formulations
Mechanism of Action
Levalbuterol tartrate exerts its effects by selectively binding to β2 adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A, which inhibits myosin phosphorylation and reduces intracellular calcium levels, leading to muscle relaxation and bronchodilation .
Comparison with Similar Compounds
Similar Compounds
Albuterol: A racemic mixture containing both ®- and (S)-enantiomers.
Salmeterol: A long-acting β2 adrenergic receptor agonist.
Formoterol: Another long-acting β2 agonist used in asthma and COPD treatment
Uniqueness of Levalbuterol Tartrate
Levalbuterol tartrate is unique due to its selective action on β2 adrenergic receptors, which reduces the risk of side effects associated with non-selective β agonists. Its ®-enantiomer configuration provides a more targeted therapeutic effect, making it a preferred choice for patients with asthma and COPD .
Properties
Molecular Formula |
C17H27NO9 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H21NO3.C4H6O6/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;5-1(3(7)8)2(6)4(9)10/h4-6,12,14-17H,7-8H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
SQOXPNYIJRDVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
![methyl 2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B11934289.png)
![(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B11934291.png)

![5-{3-[4-(Aminomethyl)phenoxy]propyl}-2-{(8E)-8-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]-5,6,7,8-tetrahydronaphthalen-2-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B11934303.png)
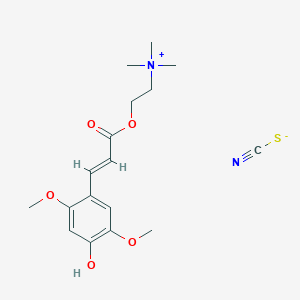

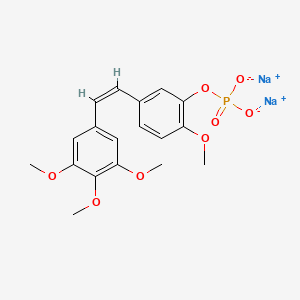
![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
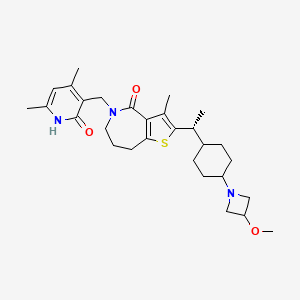


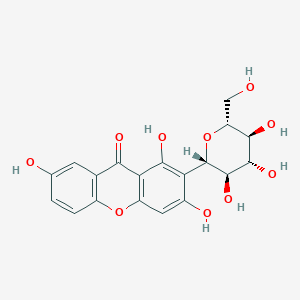
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
